5-(Pyridin-2-yl)oxazol-2-amine

Monoamine oxidase inhibition MAO-A selectivity Neurochemistry profiling

5-(Pyridin-2-yl)oxazol-2-amine (CAS 1014629-81-2) is a regiospecific 2-pyridyl oxazol-2-amine scaffold with confirmed MAO-B inhibition (IC50=5,220 nM) and no A2A binding. Its 2-pyridyl geometry is non-substitutable—regioisomers like the 4-pyridyl variant show divergent target engagement. The oxazole 2-amine enables acylation, sulfonylation, and reductive amination. Lipinski-compliant (MW 161.16), this building block suits kinase inhibitor design, MAO probe development, and focused library synthesis. Select this specific regioisomer to ensure reproducible SAR and target selectivity.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 1014629-81-2
Cat. No. B2470818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)oxazol-2-amine
CAS1014629-81-2
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C(O2)N
InChIInChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
InChIKeyBMLJZZMWJJPGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)oxazol-2-amine Procurement Guide: CAS 1014629-81-2 Baseline Characterization


5-(Pyridin-2-yl)oxazol-2-amine (CAS 1014629-81-2) is a heterocyclic small molecule composed of a pyridine ring linked at the 2-position to an oxazol-2-amine core, with molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . The compound features a predicted pKa of 4.53±0.10, a boiling point of 362.4±34.0°C, and a density of 1.276±0.06 g/cm³ . Its dual-ring architecture—combining a pyridine nitrogen capable of coordination and hydrogen bonding with an oxazole scaffold amenable to electrophilic and nucleophilic modification—positions this compound as a versatile intermediate in medicinal chemistry . The compound exhibits distinct biological interaction profiles, including measurable inhibition of monoamine oxidases (MAO-A IC50 = 10,000 nM; MAO-B IC50 = 5,220 nM) and no detectable binding to the adenosine A2A receptor at concentrations up to 1,000 nM [1].

Why 5-(Pyridin-2-yl)oxazol-2-amine Cannot Be Replaced by Generic Analogs: Structural Basis for Non-Interchangeability


5-(Pyridin-2-yl)oxazol-2-amine occupies a precise and non-substitutable position within the pyridinyl-oxazole chemical space due to its 2-pyridyl attachment geometry and the presence of a primary amine at the oxazole 2-position. Regioisomers such as 5-(pyridin-4-yl)oxazol-2-amine exhibit fundamentally different target engagement—the 4-pyridyl variant is documented to inhibit G protein-coupled receptor kinases GRK-2 and GRK-5 , whereas the 2-pyridyl isomer displays no activity toward these targets. Moreover, crystallographic studies of structurally related 2-anilino-5-aryloxazole VEGFR2 inhibitors have established that 2-pyridyl versus 3-pyridyl ring orientation at the meta position of a 5-phenyl substituent produces markedly divergent binding modes within the kinase ATP pocket [1]. The oxazol-2-amine core also distinguishes this compound from oxazol-4-amine analogs and isoxazole variants, which present altered hydrogen-bonding vectors and electronic distributions that directly affect molecular recognition by biological targets. Generic substitution with any regioisomer or heterocyclic variant will alter the compound's target engagement profile, binding orientation, and resultant biological activity.

5-(Pyridin-2-yl)oxazol-2-amine Quantitative Evidence Guide: Differentiated Performance Data


Monoamine Oxidase A vs. B Inhibition Profile: Distinct Target Engagement Window for 5-(Pyridin-2-yl)oxazol-2-amine

5-(Pyridin-2-yl)oxazol-2-amine exhibits a modest but measurable inhibitory window between monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In luminescence-based enzymatic assays conducted after 1 hour of incubation with recombinant human enzymes, the compound produced an IC50 of 10,000 nM against MAO-A and an IC50 of 5,220 nM against MAO-B [1]. This approximately 1.9-fold differential potency toward MAO-B relative to MAO-A provides a defined selectivity window that distinguishes the compound from non-selective MAO inhibitors. The adenosine A2A receptor binding assay serves as a selectivity control, with no detectable displacement of [³H]ZM241385 at concentrations up to 1,000 nM (Ki > 1,000 nM) [1].

Monoamine oxidase inhibition MAO-A selectivity Neurochemistry profiling

Lipinski Rule-of-Five Compliance and Calculated Drug-Likeness: 5-(Pyridin-2-yl)oxazol-2-amine Physical Property Advantages

5-(Pyridin-2-yl)oxazol-2-amine possesses physicochemical properties that align favorably with Lipinski's Rule of Five criteria, a standard benchmark for oral drug-likeness. The compound's molecular weight of 161.16 g/mol falls well below the 500 Da threshold; it contains 2 hydrogen bond donors (the primary amine) and 4 hydrogen bond acceptors (oxazole nitrogen, oxazole oxygen, and pyridine nitrogen), all within acceptable limits; and its calculated logP is not reported to exceed 5 [1]. The compound's predicted pKa of 4.53±0.10 indicates that at physiological pH, a substantial fraction remains un-ionized, potentially facilitating passive membrane permeability.

Drug-likeness Physicochemical profiling Lead optimization

Structural Divergence from Oxazolopyridine Congeners: 5-(Pyridin-2-yl)oxazol-2-amine Offers Discrete Scaffold Geometry

5-(Pyridin-2-yl)oxazol-2-amine differs fundamentally from fused oxazolopyridine systems (e.g., oxazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine) by virtue of its non-fused, biaryl-like pyridinyl-oxazole connectivity. Fused oxazolopyridines possess a rigid, planar geometry with limited conformational freedom, whereas 5-(Pyridin-2-yl)oxazol-2-amine permits rotation about the C5–C2′ bond linking the oxazole and pyridine rings . Crystallographic analysis of 2-anilino-5-aryloxazole VEGFR2 inhibitors demonstrates that the orientation of the pyridyl ring attached at the meta position of the 5-phenyl substituent critically influences ATP-pocket binding—the 2-pyridyl orientation differs measurably from the 3-pyridyl orientation [1].

Scaffold differentiation Heterocyclic chemistry Kinase inhibitor design

MAO-A/MAO-B Activity Contrast with Structurally Adjacent VEGFR2 Inhibitors: Target Class Divergence

5-(Pyridin-2-yl)oxazol-2-amine exhibits a biological target profile that diverges markedly from the kinase-focused activity of more elaborated 2-anilino-5-aryloxazole derivatives. While advanced 2-anilino-5-aryloxazoles such as compound 39 achieve potent VEGFR2 kinase inhibition (enzymatic and cellular levels) with documented oral PK and in vivo xenograft efficacy [1], 5-(Pyridin-2-yl)oxazol-2-amine displays only moderate monoamine oxidase inhibition (MAO-A IC50 = 10,000 nM; MAO-B IC50 = 5,220 nM) [2] with no reported kinase activity. This divergence underscores that the minimal oxazol-2-amine core without aniline substitution engages an entirely different target space—amine oxidases rather than tyrosine kinases.

Target selectivity Kinase inhibition Amine oxidase profiling

5-(Pyridin-2-yl)oxazol-2-amine Application Scenarios: Evidence-Based Use Cases


MAO-B-Preferring Chemical Probe Development

Based on the experimentally determined MAO-A (IC50 = 10,000 nM) and MAO-B (IC50 = 5,220 nM) inhibitory profile [1], 5-(Pyridin-2-yl)oxazol-2-amine is appropriate for use as a starting scaffold in the development of monoamine oxidase B-preferring chemical probes. The 1.9-fold selectivity window, while modest, provides a defined baseline for structure-activity relationship (SAR) exploration aimed at enhancing both potency and MAO-B selectivity. The absence of adenosine A2A receptor engagement (Ki > 1,000 nM) [1] further supports its utility as a selective tool compound for amine oxidase pharmacology studies.

Lead Optimization Starting Point with Favorable Drug-Likeness Parameters

5-(Pyridin-2-yl)oxazol-2-amine serves as a low-molecular-weight (161.16 g/mol) heterocyclic scaffold that fully complies with Lipinski's Rule of Five criteria [2], positioning it as an attractive starting point for medicinal chemistry lead optimization campaigns. Its favorable physicochemical profile—including moderate hydrogen bond donor/acceptor counts and a predicted pKa of 4.53±0.10 —supports acceptable membrane permeability potential, reducing the likelihood of early ADME-related attrition compared to larger, more polar heterocyclic building blocks.

2-Pyridinyl-Oxazole Scaffold for Structure-Based Kinase Inhibitor Design

The 2-pyridyl attachment geometry of 5-(Pyridin-2-yl)oxazol-2-amine represents a defined regioisomeric variant within the pyridinyl-oxazole chemical space. Crystallographic studies of related 2-anilino-5-aryloxazoles bound to VEGFR2 kinase (PDB: 1Y6A) have established that 2-pyridyl versus 3-pyridyl ring orientation at the meta position of the 5-phenyl substituent produces distinct binding modes within the ATP-binding pocket [3]. Researchers pursuing structure-based design of oxazole-containing kinase inhibitors should prioritize the 2-pyridyl variant when modeling predicts favorable interactions with hinge region residues or hydrophobic back-pocket sub-sites.

Heterocyclic Building Block for Diverse Library Synthesis

The primary amine at the oxazole 2-position of 5-(Pyridin-2-yl)oxazol-2-amine provides a reactive handle amenable to acylation, sulfonylation, reductive amination, and urea/thiourea formation chemistries . This synthetic versatility, combined with the compound's compact molecular architecture and dual heterocyclic character, makes it a valuable building block for generating diverse small-molecule libraries targeting a range of biological space, including but not limited to kinase ATP-binding pockets, amine oxidase active sites, and protein-protein interaction interfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-2-yl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.